molecular formula C12H14O2 B13474069 {1-Phenyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol

{1-Phenyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol

Cat. No.: B13474069
M. Wt: 190.24 g/mol
InChI Key: SBUKKOAWSBJZPC-UHFFFAOYSA-N
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Description

{1-Phenyl-2-oxabicyclo[211]hexan-4-yl}methanol is a chemical compound with the molecular formula C12H14O2 It is a bicyclic structure that includes a phenyl group and an oxabicyclohexane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-Phenyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol typically involves the iodocyclization reaction. This method allows for the formation of the oxabicyclohexane ring system with high efficiency . The reaction conditions often include the use of iodine and a suitable solvent, such as dichloromethane, under controlled temperature and pressure conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

{1-Phenyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl group or other substituents can be replaced with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a variety of alcohol derivatives.

Scientific Research Applications

{1-Phenyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of {1-Phenyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol involves its interaction with specific molecular targets. The oxabicyclohexane ring system can mimic the structure of other biologically active compounds, allowing it to interact with enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • {4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol
  • {1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl}methanol
  • {4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl}methanol

Uniqueness

{1-Phenyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol is unique due to its specific structural configuration, which includes a phenyl group attached to the oxabicyclohexane ring. This configuration provides distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

(1-phenyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol

InChI

InChI=1S/C12H14O2/c13-8-11-6-12(7-11,14-9-11)10-4-2-1-3-5-10/h1-5,13H,6-9H2

InChI Key

SBUKKOAWSBJZPC-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(OC2)C3=CC=CC=C3)CO

Origin of Product

United States

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